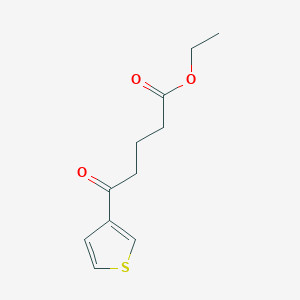

Ethyl 5-oxo-5-(3-thienyl)valerate

Description

Significance of Beta-Keto Esters and Thiophene (B33073) Derivatives in Synthetic Chemistry

The chemical importance of Ethyl 5-oxo-5-(3-thienyl)valerate is best understood by first examining its two primary functional components: the β-keto ester group and the thiophene ring system.

Beta-Keto Esters: This class of compounds is characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This arrangement confers unique reactivity, making them exceptionally valuable intermediates in organic synthesis. fiveable.meresearchgate.netrsc.org β-Keto esters contain both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites, allowing them to participate in a wide array of chemical transformations. researchgate.netrsc.org They are cornerstone building blocks for creating larger carbon skeletons through reactions like Claisen condensations, alkylations, and intramolecular cyclizations. fiveable.meresearchgate.net The acidity of the α-protons makes the formation of enolates straightforward, which can then act as nucleophiles in various carbon-carbon bond-forming reactions. researchgate.netnih.gov This versatility has established β-keto esters as key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.org

Thiophene Derivatives: Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov Its structure is often used as a bioisostere for a benzene (B151609) ring, meaning it can replace a benzene ring in a drug molecule while maintaining or improving biological activity. cognizancejournal.com The sulfur atom in the thiophene ring can participate in drug-receptor interactions, and the ring system itself is synthetically versatile. nih.gov Thiophene derivatives exhibit a vast range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. nih.govnih.govontosight.ai Beyond medicine, thiophene-based materials have found applications as organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs). nih.gov

Overview of Structural Features and Functional Group Analysis for this compound

This compound is a clear yellow oil with the chemical formula C₁₁H₁₄O₃S. sigmaaldrich.com Its structure consists of a central five-carbon valerate (B167501) chain. One end of the chain is functionalized as an ethyl ester, while the other end features a ketone. The ketone's carbonyl group is attached to the 3-position of a thiophene ring.

The key functional groups are:

Ethyl Ester: Comprising an ethyl group (-CH₂CH₃) linked to a carboxyl group (-COO-).

Ketone: A carbonyl group (C=O) positioned at the 5-carbon of the valerate chain.

Thiophene Ring: A five-membered aromatic ring containing one sulfur atom, attached at its 3-position to the ketone.

The molecule is specifically a γ-keto ester, as the ketone is at the gamma position relative to the ester's carbonyl group. However, the broader classification of oxo esters is often used. The combination of these groups in a single molecule provides multiple reactive sites for further chemical modification, making it a useful building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 898771-74-9 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₃S | sigmaaldrich.com |

| Molecular Weight | 226.3 g/mol | riekemetals.com |

| Physical Form | Clear Yellow Oil | sigmaaldrich.com |

| IUPAC Name | ethyl 5-oxo-5-(3-thienyl)pentanoate | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Contextualization within the Broader Class of Oxo-Valerate Esters

This compound belongs to the broad class of oxo-valerate esters, which are derivatives of pentanoic acid (valeric acid) containing both a ketone (oxo) group and an ester functionality. The position of the oxo group and the nature of the substituent attached to it can vary, leading to a diverse family of compounds with different properties and applications.

For instance, changing the aromatic ring from thienyl to a substituted phenyl ring results in related compounds like Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate and ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate, which have been investigated in medicinal chemistry for potential antimicrobial and antitumor activities. sigmaaldrich.com The placement and type of substituent on the aromatic ring can significantly alter the molecule's electronic distribution and steric profile, which in turn affects its biological interactions.

Simpler analogs, such as Ethyl 5-oxo-5-phenylvalerate, lack the heterocyclic thiophene ring and have been used in olfactory studies. Other variations include fluorinated phenyl rings, as seen in ETHYL 5-OXO-5-(3,4,5-TRIFLUOROPHENYL)VALERATE, which are often synthesized to modulate the electronic properties of the molecule. chemicalbook.com The core valerate chain itself can be altered, as in Ethyl 5-methyl-3-oxohexanoate, where the position of the oxo group is shifted and an additional methyl group is present. epa.gov

This structural diversity highlights the modular nature of oxo-valerate esters. By systematically modifying the ester group, the length and substitution of the alkyl chain, and the nature of the terminal substituent (e.g., thienyl, phenyl, alkyl), chemists can fine-tune the molecule's properties for specific applications in materials science, medicinal chemistry, and general organic synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound | C₁₁H₁₄O₃S | 226.30 | - |

| Ethyl 5-oxo-5-phenylvalerate | C₁₃H₁₆O₃ | 220.27 | Phenyl group instead of thienyl group. |

| ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate | C₁₉H₂₇NO₃ | 317.43 | Phenyl ring with a piperidinomethyl substituent instead of a thienyl ring. sigmaaldrich.com |

| ETHYL 5-OXO-5-(3,4,5-TRIFLUOROPHENYL)VALERATE | C₁₃H₁₁F₃O₃ | 276.22 | Trifluorophenyl group instead of thienyl group. chemicalbook.com |

| Ethyl 5-methyl-3-oxohexanoate | C₉H₁₆O₃ | 172.22 | Different chain length, oxo group at position 3, and a methyl group at position 5. epa.gov |

Propriétés

IUPAC Name |

ethyl 5-oxo-5-thiophen-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNISAMAQXESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641867 | |

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-74-9 | |

| Record name | Ethyl δ-oxo-3-thiophenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Oxo 5 3 Thienyl Valerate and Analogues

Strategies for Carbon-Carbon Bond Formation in the Valerate (B167501) Backbone

The construction of the five-carbon valerate backbone with a ketone at the 5-position can be achieved through several strategic carbon-carbon bond-forming reactions. These methods often involve the use of enolates or related reactive intermediates.

Ester Enolate Chemistry and Alkylation Approaches

The alkylation of ester enolates is a powerful method for forming carbon-carbon bonds alpha to a carbonyl group. In the context of synthesizing Ethyl 5-oxo-5-(3-thienyl)valerate, this strategy can be envisioned through the reaction of a pre-formed 3-thienyl ketone enolate with an ethyl haloacetate or by the alkylation of an ethyl ester enolate with a 3-thienyl acyl halide equivalent.

A general approach involves the deprotonation of a ketone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent. For instance, the lithium enolate of 3-acetylthiophene (B72516) could be reacted with ethyl bromoacetate (B1195939) to form the target molecule. However, controlling the regioselectivity of enolate formation and preventing side reactions such as self-condensation can be challenging.

Alternatively, the enolate of an ethyl ester, such as ethyl acetate, can be generated and subsequently acylated. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be advantageous in these reactions as they are known to react efficiently with acid chlorides and anhydrides but are generally unreactive towards esters and ketones, thus preventing over-addition. bldpharm.com

Table 1: Key Reagents in Ester Enolate Alkylation

| Reagent | Role |

| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for enolate formation |

| Ethyl Bromoacetate | Electrophilic alkylating agent |

| 3-Acetylthiophene | Ketone precursor for enolate formation |

| Ethyl Acetate | Ester precursor for enolate formation |

| Organocuprates (Gilman Reagents) | Soft nucleophiles for selective acylation |

Acetoacetate-Based Condensation Reactions

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones. escholarship.orggoogle.com This method utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776), which can be readily deprotonated by a base like sodium ethoxide to form a stabilized enolate. escholarship.orgurfu.ru This enolate can then be alkylated with an appropriate electrophile.

For the synthesis of this compound, a plausible route involves the alkylation of the ethyl acetoacetate enolate with a 3-(halomethyl)thiophene derivative, followed by hydrolysis and decarboxylation of the resulting β-keto ester. A more direct approach would be the acylation of the acetoacetic ester enolate with a 3-thenoyl halide. Subsequent cleavage of the acetyl group under specific conditions would yield the desired product.

A synthesis of the related compound, ethyl 3-oxo-5-phenylpentanoate, has been reported utilizing a double deprotonation of ethyl acetoacetate followed by alkylation with benzyl (B1604629) chloride. youtube.com This methodology could potentially be adapted for the synthesis of the 3-thienyl analogue.

Table 2: Steps in a Hypothetical Acetoacetic Ester Synthesis of this compound

| Step | Description | Key Reagents |

| 1. Enolate Formation | Deprotonation of ethyl acetoacetate | Sodium ethoxide |

| 2. Acylation | Reaction with a 3-thenoyl halide | 3-Thenoyl chloride |

| 3. Hydrolysis & Decarboxylation | Removal of the acetyl group | Acid or base catalysis |

Acyloin-Type Condensation Variants

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxy ketone, known as an acyloin. sigmaaldrich.com While the classic acyloin condensation is an intermolecular reaction, intramolecular versions are highly effective for the formation of cyclic compounds.

Acyloin-type condensations of α,β-unsaturated esters have been demonstrated to produce β-keto esters. sigmaaldrich.com The synthesis of ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate was achieved through an acyloin-type condensation of ethyl cinnamate. sigmaaldrich.com This suggests that a similar strategy could potentially be employed for the synthesis of five-membered ring systems that could be precursors to the target valerate. However, the direct application to form a linear keto-ester like this compound is less common.

Installation of the 3-Thienyl Moiety

The introduction of the 3-thienyl group is a critical step in the synthesis of the target molecule. This can be accomplished either by coupling reactions with a pre-functionalized thiophene (B33073) derivative or by functionalizing a precursor molecule that already contains the valerate backbone.

Coupling Reactions with Thiophene Derivatives

One of the most direct methods for installing the 3-thienyl group is through Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic ring, in this case, thiophene, with an acylating agent. A plausible route would involve the reaction of thiophene with an activated derivative of glutaric acid, such as glutaric anhydride (B1165640) or ethyl 5-chloro-5-oxovalerate, in the presence of a Lewis acid catalyst like aluminum chloride. A patent describes the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid via the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride. urfu.ru This method could likely be adapted for the acylation of thiophene. It is important to note that the acylation of thiophene can lead to a mixture of 2- and 3-substituted products, and reaction conditions would need to be optimized for the desired 3-isomer.

Alternatively, organometallic coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. The reaction of a 3-thienyl Grignard reagent (3-thienylmagnesium bromide) or a 3-thienyl organolithium reagent with a suitable electrophile, such as ethyl 5-chloro-5-oxovalerate or the acid chloride of ethyl glutarate, would lead to the desired product. prepchem.com The synthesis of 2-thienylmagnesium bromide is well-established and it is used in various condensation reactions. A similar approach can be envisioned for the 3-thienyl analogue.

Table 3: Comparison of Coupling Reactions for 3-Thienyl Moiety Installation

| Reaction | Acylating/Alkylating Agent | Catalyst/Reagent | Key Considerations |

| Friedel-Crafts Acylation | Ethyl 5-chloro-5-oxovalerate | Lewis Acid (e.g., AlCl₃) | Potential for regioisomers (2- vs. 3-substitution) |

| Grignard Reaction | Ethyl 5-chloro-5-oxovalerate | 3-Thienylmagnesium bromide | Requires anhydrous conditions |

Functionalization of Precursor Scaffolds

An alternative strategy involves starting with a molecule that already contains the valerate ester framework and subsequently introducing the thiophene ring. For example, a precursor such as ethyl 5-oxopentanoate (B1240814) could be synthesized and then subjected to a reaction that forms the thiophene ring. However, building a substituted thiophene ring at a specific position on a pre-existing chain can be a complex multi-step process.

More commonly, a precursor containing a reactive handle can be transformed into the 3-thienyl group. For instance, a precursor with a suitable leaving group could undergo a palladium-catalyzed cross-coupling reaction with a 3-thienylboronic acid or a 3-thienylstannane derivative (Stille coupling).

Esterification Techniques for Ethyl Valerate Formation

The formation of the ethyl ester group is a fundamental transformation in the synthesis of the target molecule. This is typically achieved by the esterification of valeric acid with ethanol (B145695).

Acid-Catalyzed Esterification Protocols

Traditional and novel acid-catalyzed methods are widely employed for the synthesis of ethyl valerate. The classical Fischer esterification involves reacting valeric acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, often with refluxing. chemicalbook.com More advanced protocols utilize solid acid catalysts and ionic liquids to improve reaction efficiency, ease of separation, and catalyst reusability.

For instance, phosphotungstic acid (PTA) supported on mesoporous Al-SBA-15 has demonstrated high efficacy, achieving up to a 96% conversion of valeric acid with 100% selectivity for ethyl valerate. researchgate.net Similarly, Brønsted acidic amino acid ionic liquids, like proline bisulfate (ProHSO₄), have been used as recyclable catalysts, yielding a greater than 99.9% conversion of valeric acid at 80°C after 7 hours. rsc.orgresearchgate.net Another efficient solid acid catalyst, 0.08%-SO₃H functionalized-benzylated Al-SBA-15, converted valeric acid to ethyl pentanoate with 95% yield in just 2 hours at approximately 80°C. chemicalbook.com

| Catalyst | Substrates | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Proline bisulfate (ProHSO₄) | Valeric acid, Ethanol | 80 | 7 | >99.9% Conversion | rsc.orgresearchgate.net |

| PTA/Al-SBA-15 | Valeric acid, Ethanol | N/A | N/A | 96% Conversion | researchgate.net |

| SO₃H-Bz-Al-SBA-15 | Pentanoic acid, Ethanol | ~80 | 2 | 95% Yield | chemicalbook.com |

| Dowex H⁺/NaI | Benzoic acid, Methanol | Reflux | 24 | 82% Isolated Yield | nih.gov |

Alternative Esterification Methods in Complex Systems

In the context of complex molecules, milder and more selective esterification methods are often necessary to avoid unwanted side reactions.

Enzymatic Esterification: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and operation under mild conditions. The lipase (B570770) from Thermomyces lanuginosus (TLL), immobilized on polyhydroxybutyrate (B1163853) (PHB) particles, has been effectively used to synthesize ethyl valerate from valeric acid and ethanol in a heptane (B126788) medium. nih.govresearchgate.nettandfonline.com Optimized conditions of 30.5°C and an agitation of 234 rpm resulted in a conversion of approximately 92% in 105 minutes. nih.govresearchgate.nettandfonline.com The immobilized enzyme also demonstrates excellent reusability, retaining about 86% of its activity after six consecutive cycles. nih.govtandfonline.com In contrast, performing the reaction in a solvent-free system with the immobilized lipase led to a much lower conversion of 13%. nih.govresearchgate.nettandfonline.com

Steglich Esterification: For molecules sensitive to strong acids, the Steglich esterification offers a mild alternative. This method uses a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature. jove.com

Catalytic Approaches in the Synthesis of Related Oxo-Esters

The introduction of the 3-thienyl group onto the valerate backbone to form the final keto-ester is a critical C-C bond-forming step. This is typically achieved through acylation or arylation reactions.

Transition Metal Catalysis for Arylation/Heteroarylation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl or heteroaryl groups and organic substrates. Palladium-catalyzed α-arylation of ketones and their ester derivatives is a well-established method for synthesizing α-aryl ketones. acs.org This reaction involves coupling an enolate with an aryl halide. The development of specialized ligands, such as XPhos, has expanded the scope of these reactions to include less reactive aryl chlorides and arenesulfonates. acs.org

For the synthesis of a 5-oxo-5-(heteroaryl)valerate, a plausible route would involve the coupling of a suitable thiophene-based organometallic reagent with a derivative of 5-chlorovaleric acid ethyl ester or glutaric anhydride. Alternatively, Friedel-Crafts acylation of thiophene with an activated derivative of ethyl glutarate could be employed. While not directly involving transition metals, this classic method is a staple for synthesizing aryl ketones.

More advanced strategies include the direct C-H activation and arylation of C-H bonds. Rhodium/Ruthenium (RhRu) bimetallic oxide clusters have shown promise as catalysts for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids to directly form aryl esters, using molecular oxygen as the sole oxidant. labmanager.com While this example leads to an ester, the underlying principle of C-H activation is applicable to the formation of ketones. Similarly, gold (Au) and silver (Ag) catalysts have been used to synthesize aromatic ketones from propargyl esters through a tandem rearrangement/cyclization sequence. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. sophim.com These principles focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

Waste Prevention: Catalytic methods, both enzymatic and transition-metal-based, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. sophim.com For instance, using recyclable catalysts like ionic liquids or immobilized enzymes minimizes waste. rsc.orgresearchgate.netnih.gov

Atom Economy: Synthetic strategies like cross-dehydrogenative coupling (CDC) are designed for high atom economy, maximizing the incorporation of reactant atoms into the final product and producing only water as a byproduct. labmanager.com

Safer Solvents and Reagents: Research into esterification focuses on replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as acetonitrile (B52724) or dimethyl carbonate. jove.comrsc.org The use of non-toxic, bio-sourced starting materials, such as valeric acid derived from biomass, also contributes to a greener process. researchgate.net

Energy Efficiency: Employing highly active catalysts that allow for lower reaction temperatures and shorter reaction times reduces energy consumption. rsc.org Enzymatic reactions, which operate at or near ambient temperatures, are particularly energy-efficient. nih.govtandfonline.com

By integrating these principles, chemists can design more efficient, cost-effective, and environmentally responsible synthetic routes for this compound and its analogues.

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Oxo 5 3 Thienyl Valerate

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group in ethyl 5-oxo-5-(3-thienyl)valerate is a primary site for chemical reactions. Its reactivity is influenced by the adjacent 3-thienyl ring, which can modulate the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction typically involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. pressbooks.pub The general mechanism for nucleophilic addition to a ketone is a fundamental process in organic chemistry. libretexts.org

The reactivity of the ketone is influenced by the electronic properties of the 3-thienyl group. Thiophene (B33073) is an electron-rich aromatic heterocycle, and its attachment to the carbonyl group can influence the electrophilicity of the carbonyl carbon. A range of nucleophiles can be expected to react with the ketone carbonyl, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides.

Table 1: Representative Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | Methanol or ethanol (B145695) as solvent, room temperature |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Cyanide | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin | Controlled pH |

Note: This table represents general reactions of ketones and is illustrative of the expected reactivity of this compound.

Keto-Enol Tautomerism and its Implications for Reactivity

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding.

The enol form of this compound is a nucleophile and can react with electrophiles at the α-carbon. This reactivity is the basis for reactions such as α-halogenation and alkylation. The position of the keto-enol equilibrium can be influenced by the solvent and the presence of acid or base catalysts.

Chemoselective Reduction Strategies

The presence of two carbonyl groups (ketone and ester) in this compound necessitates chemoselective reduction strategies to selectively target one over the other. The choice of reducing agent is crucial in determining the outcome of the reaction. youtube.com

Generally, ketones are more reactive towards nucleophilic reducing agents than esters. Therefore, mild reducing agents can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact.

Table 2: Chemoselective Reduction of the Ketone in Keto-Esters

| Reagent | Product | Selectivity | Typical Conditions |

| Sodium borohydride (NaBH₄) | Ethyl 5-hydroxy-5-(3-thienyl)valerate | High for ketone reduction | Methanol or ethanol, 0°C to room temperature |

| Lithium aluminium hydride (LiAlH₄) | 5-(3-Thienyl)pentane-1,5-diol | Reduces both ketone and ester | Anhydrous ether or THF, followed by careful workup |

Note: This table illustrates common strategies for the chemoselective reduction of keto-esters. Specific yields for the target compound are not available in the literature.

A study on the reduction of α-keto substituted acrylate (B77674) compounds highlighted that functional groups like thienyl are well-tolerated under certain reduction conditions using Hantzsch ester in water, yielding the corresponding saturated keto-esters. rsc.org This suggests that the thienyl group in this compound would likely be stable under various reductive conditions.

Reactions of the Ester Functionality

The ethyl ester group in the molecule is also a site for various chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis and Transesterification Pathways

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. bham.ac.ukdalalinstitute.com Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. libretexts.org

Acid-Catalyzed Hydrolysis:

Mechanism: Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.

Product: 5-Oxo-5-(3-thienyl)valeric acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification):

Mechanism: Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

Product: The sodium or potassium salt of 5-oxo-5-(3-thienyl)valeric acid and ethanol.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, typically requires heating. The general reactivity for amide formation from esters is a well-established transformation.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of ethanol and the formation of the corresponding amide.

Enzymatic Hydrolysis Mechanisms and Kinetic Studies

The ester functionality in this compound is susceptible to enzymatic hydrolysis, a reaction of significant interest in biocatalysis and drug metabolism studies. Hydrolases, particularly lipases and esterases, are the primary enzymes responsible for cleaving the ester bond to yield 5-oxo-5-(3-thienyl)valeric acid and ethanol. nih.govchemguide.co.uk

The mechanism of lipase-catalyzed hydrolysis is well-established and generally follows a Ping-Pong Bi-Bi kinetic model. biointerfaceresearch.comnih.govnih.gov This mechanism involves a two-step process:

Acylation: The enzyme's active site, typically featuring a catalytic triad (B1167595) (e.g., Ser-His-Asp), attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol (ethanol) and form an acyl-enzyme intermediate.

Deacylation: A water molecule, acting as a nucleophile, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product (5-oxo-5-(3-thienyl)valeric acid) and regenerate the free enzyme. youtube.com

Kinetic studies on the enzymatic hydrolysis of similar keto esters provide insights into the factors influencing the reaction rate. The Michaelis-Menten kinetics are often applied to describe the relationship between the rate of hydrolysis and the substrate concentration. lidsen.com

| Kinetic Parameter | Description | Typical Range for Ester Hydrolysis | Reference |

| Vmax | Maximum reaction rate | Varies with enzyme and conditions | biointerfaceresearch.com |

| Km | Michaelis constant, indicating substrate affinity | 0.81 mM (for both substrates in a related system) | biointerfaceresearch.com |

| kcat | Turnover number, the number of substrate molecules converted per enzyme site per unit time | Varies | |

| kcat/Km | Catalytic efficiency | Varies | |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur | ~12 kcal/mol (for a similar esterification) | nih.gov |

This table presents generalized kinetic parameters for lipase-catalyzed ester hydrolysis based on studies of related substrates. The actual values for this compound would require specific experimental determination.

The structure of the substrate, including the nature of both the acyl and alcohol portions, significantly affects the rate of enzymatic hydrolysis. nih.gov The presence of the thiophene ring and the keto group in this compound will influence its binding to the enzyme's active site and, consequently, the kinetic parameters of its hydrolysis. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is heavily influenced by the existing 3-acyl substituent.

Regioselectivity in Thiophene Functionalization

Electrophilic Aromatic Substitution: The 3-acyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation occurs through both inductive and resonance effects, pulling electron density from the ring. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, will be slower compared to unsubstituted thiophene. youtube.com

The directing effect of the 3-acyl group favors substitution at the 5-position. Attack at the 2- and 4-positions is also possible but generally less favored. The stability of the carbocation intermediate (arenium ion) formed during the reaction determines the regiochemical outcome. Attack at the 5-position leads to a more stabilized intermediate compared to attack at the 2- or 4-positions. stackexchange.comlibretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 3-acyl group activates the thiophene ring for nucleophilic aromatic substitution. This type of reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. researchgate.netnih.gov For SNAr to occur, a suitable leaving group must be present on the ring, typically at a position activated by the electron-withdrawing substituent. The reaction generally proceeds through a Meisenheimer complex intermediate. nih.gov

Exploration of Heterocyclic Reactivity

The reactivity of the thiophene ring in this compound is a balance between its inherent aromatic character and the electronic influence of the 3-acyl substituent. The lone pair of electrons on the sulfur atom participates in the aromatic π-system, contributing to its stability. However, the deactivating 3-acyl group makes the ring less nucleophilic than benzene (B151609).

The ketone carbonyl group within the side chain can also influence reactivity, potentially participating in intramolecular reactions or serving as a site for nucleophilic addition. libretexts.orgyoutube.com For instance, under certain conditions, cyclization reactions involving the carbonyl group and the thiophene ring could be envisioned. Studies on related cyclopropyl (B3062369) ketones have shown that the ketone can facilitate nucleophilic substitution at adjacent carbons. nih.gov

Oxidation Reactions of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation products can have significantly altered chemical and physical properties compared to the parent thiophene.

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of thiophenes can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO) or various metal catalysts. dicp.ac.cnnih.gov The reaction conditions, including the choice of oxidant, catalyst, solvent, and temperature, play a crucial role in determining the product distribution.

| Oxidizing System | Substrate Type | Product | Key Findings | Reference |

| H₂O₂ / Methyltrioxorhenium(VII) (MTO) | Thiophene derivatives | Sulfoxides and Sulfones | Stepwise oxidation occurs, with the rate of sulfide (B99878) to sulfoxide conversion being slower than for aliphatic sulfides. Electron-donating groups on the thiophene increase the rate of sulfoxide formation. | nih.gov |

| Microsomal Oxidation | 3-Aroylthiophene | Thiophene S-oxide | Forms a reactive, electrophilic intermediate that can be trapped by nucleophiles. | nih.gov |

| H₂O₂ / Tantalum Carbide | Sulfides | Sulfoxides | High yields of sulfoxides are obtained. | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfides | Sulfones | Efficiently affords the corresponding sulfones. | organic-chemistry.orgorganic-chemistry.org |

This table summarizes various methods for the oxidation of thiophenes and sulfides, which are applicable by analogy to this compound.

The oxidation of a 3-aroylthiophene, a close structural analog of this compound, has been shown to produce a reactive thiophene S-oxide intermediate upon microsomal oxidation. nih.gov This intermediate is electrophilic and can react with nucleophiles. nih.gov

Impact of Oxidation on Molecular Architecture

The oxidation of the thiophene sulfur atom from a sulfide to a sulfoxide and then to a sulfone brings about significant changes in the molecular geometry and electronic properties.

Sulfoxide: The introduction of one oxygen atom creates a chiral center at the sulfur atom, leading to the possibility of enantiomers. The sulfur atom becomes pyramidal. The sulfoxide group is a strong electron-withdrawing group, further deactivating the thiophene ring towards electrophilic attack.

Sulfone: The addition of a second oxygen atom results in a tetrahedral geometry around the sulfur atom. The sulfone group is an even more powerful electron-withdrawing group than the sulfoxide.

Derivatization and Scaffold Modification of Ethyl 5 Oxo 5 3 Thienyl Valerate

Synthesis of Analogues with Modified Alkyl Chains

The valerate (B167501) side chain of Ethyl 5-oxo-5-(3-thienyl)valerate offers opportunities for structural variation through chain extension, homologation, and the introduction of branching. These modifications can significantly influence the molecule's physical and chemical properties.

Homologation of the alkyl chain can be achieved through various established synthetic methodologies. One common approach involves the Arndt-Eistert reaction, where the corresponding carboxylic acid, derived from the hydrolysis of the ethyl ester, is converted to its acid chloride. Treatment with diazomethane (B1218177) followed by a Wolff rearrangement in the presence of a silver catalyst and an appropriate alcohol would yield the chain-extended ester.

Alternatively, the alkyl chain can be elongated by employing a Wittig or Horner-Wadsworth-Emmons reaction on the ketone carbonyl, followed by reduction of the newly formed double bond and subsequent functional group manipulations to re-introduce the keto-ester moiety at a different position.

A plausible synthetic route for chain elongation is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydrolysis | LiOH, THF/H₂O | 5-oxo-5-(3-thienyl)pentanoic acid |

| 2 | Acid Chloride Formation | SOCl₂, reflux | 5-oxo-5-(3-thienyl)pentanoyl chloride |

| 3 | Arndt-Eistert Homologation | CH₂N₂; then Ag₂O, EtOH, heat | Ethyl 6-oxo-6-(3-thienyl)hexanoate |

Table 1: Proposed reaction scheme for the homologation of this compound.

The introduction of branched structures onto the alkyl chain can be accomplished through the alkylation of the enolate of the keto-ester. The position of alkylation (α to the ketone or α to the ester) can be controlled by the choice of base and reaction conditions. For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate at the α-position to the ketone, allowing for subsequent alkylation at this site.

The acetoacetic ester synthesis provides another route for creating branched structures. pharmaxchange.info By reacting the enolate of the β-keto ester with an alkyl halide, mono- or di-alkylated products can be obtained. pharmaxchange.info While this method is typically applied to β-keto esters, similar principles can be adapted for γ-ketoesters like this compound. tandfonline.com The alkylation of enamines derived from ketones also presents a viable, milder alternative to using strong bases like LDA. tandfonline.comnih.gov

A representative reaction for introducing a methyl branch α to the ketone is shown below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Enolate Formation | LDA, THF, -78 °C | Lithium enolate |

| 2 | Alkylation | CH₃I | Ethyl 4-methyl-5-oxo-5-(3-thienyl)valerate |

Table 2: Proposed reaction for the α-alkylation of this compound.

Exploration of Thienyl Ring Substituents

The thiophene (B33073) ring is a key component for modification, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Halogenation of the thiophene ring can be readily achieved using various halogenating agents. For instance, bromination can be performed using N-bromosuccinimide (NBS), which is a mild and selective brominating agent for electron-rich aromatic rings. nih.gov The electrophilic substitution will predominantly occur at the positions ortho and para to the activating acyl group, although the directing effect of the sulfur atom also plays a crucial role.

Nitration of 3-acylthiophenes can be accomplished using mild nitrating agents to avoid degradation of the sensitive thiophene ring. A mixture of nitric acid and acetic anhydride (B1165640) is often employed for this purpose. The position of nitration is influenced by the directing effects of both the acyl group and the sulfur atom within the thiophene ring.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | NBS, CCl₄, reflux | Ethyl 5-(2-bromo-3-thienyl)-5-oxovalerate and/or Ethyl 5-(5-bromo-3-thienyl)-5-oxovalerate |

| Nitration | HNO₃, Ac₂O | Ethyl 5-(2-nitro-3-thienyl)-5-oxovalerate and/or Ethyl 5-(5-nitro-3-thienyl)-5-oxovalerate |

Table 3: Potential halogenation and nitro-derivatization reactions.

The introduction of alkyl or alkoxy groups onto the thiophene ring can be achieved through several methods. Friedel-Crafts alkylation or acylation followed by reduction can be employed, although these reactions can sometimes be challenging with thiophene substrates due to potential side reactions. A more controlled approach involves metalation of the thiophene ring, for example, through lithiation with a strong base like n-butyllithium, followed by quenching with an appropriate electrophile (e.g., an alkyl halide or a source of an alkoxy group). The regioselectivity of lithiation is often directed by the existing substituent.

Modulating the alkylation position on terminal thiophene rings has been shown to significantly impact the molecular packing and charge transport properties in related fused thiophene systems. nih.gov

The thiophene ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, offers a potential pathway. nih.govdoaj.orgmdpi.comwikipedia.org This would require initial modification of the starting material to introduce the necessary functional groups for the condensation reaction. For example, conversion of the 3-acyl group to a suitable precursor would be necessary.

Another powerful method for constructing fused thiophene systems is the Fiesselmann thiophene synthesis. wikipedia.orgnih.govresearchgate.netyoutube.com This reaction typically involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.org By adapting the starting materials, it is conceivable to construct a new thiophene ring fused to the existing one.

Furthermore, the synthesis of thieno[2,3-b]pyridines can be achieved from 3-aminothiophene precursors. mdpi.comacs.orgnih.govchemicalbook.com If the target molecule were converted to a 3-aminothiophene derivative, subsequent cyclization reactions could lead to the formation of a fused pyridine (B92270) ring.

| Synthetic Strategy | Key Intermediate | Resulting Fused System |

| Gewald Reaction | Modified 3-acylthiophene | Fused 2-aminothiophene derivative |

| Fiesselmann Synthesis | Appropriately substituted alkyne | Fused thiophene derivative |

| Thienopyridine Synthesis | 3-Aminothiophene derivative | Thieno[2,3-b]pyridine derivative |

Table 4: Strategies for the synthesis of heterocyclic ring fusions.

Alterations of the Ester Group

The ester functional group in this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives.

Preparation of Different Alkyl Esters

The ethyl ester of 5-oxo-5-(3-thienyl)valeric acid can, in principle, be converted to other alkyl esters through transesterification. This acid- or base-catalyzed reaction involves treating the ethyl ester with an excess of a different alcohol (e.g., methanol, propanol, or butanol). The equilibrium of the reaction is typically shifted towards the desired product by using the alcohol as the solvent or by removing the ethanol (B145695) as it is formed. However, specific published methods detailing these transformations for this compound are not readily found.

Conversion to Carboxylic Acids or Amides

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-oxo-5-(3-thienyl)valeric acid, can be achieved under acidic or basic conditions. libretexts.org Saponification using a base like sodium hydroxide (B78521) followed by acidification is a standard procedure for this conversion.

The resulting carboxylic acid can then be converted into a variety of amides. libretexts.org This typically involves an initial activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the activated acyl derivative with a primary or secondary amine would yield the desired amide. google.com Direct amidation of the carboxylic acid with an amine, often facilitated by coupling agents, is also a common strategy. organic-chemistry.org

Cyclization Reactions and Formation of Polycyclic Systems

The bifunctional nature of this compound, containing both a ketone and an ester, makes it a candidate for various cyclization reactions to form heterocyclic and polycyclic systems.

Intramolecular Condensations

Intramolecular condensation reactions of γ-keto esters are a well-established method for the synthesis of five-membered rings. For this compound, a Dieckmann-type condensation could theoretically be induced under basic conditions. However, this would require the presence of an additional ester group or another suitable functional group at the α-position to the thiophene ring for the cyclization to proceed, which is not present in the parent molecule.

Alternatively, other intramolecular reactions could be envisioned, potentially involving the activation of the methylene (B1212753) groups adjacent to the ketone and ester carbonyls.

Annulation Strategies Involving the Valerate Core

The valerate core of this compound can serve as a building block in annulation reactions to construct fused ring systems. For instance, reactions that involve both the ketone and the thiophene ring could lead to the formation of thieno-fused cyclic structures. Various synthetic strategies, such as the Friedel-Crafts acylation or reactions involving the generation of an enolate from the ketone followed by an intramolecular cyclization onto the thiophene ring, are plausible synthetic routes. These types of reactions are known to be influenced by the specific substituents on the thiophene ring and the reaction conditions employed.

While these transformations are chemically feasible based on the reactivity of similar β-keto esters and thiophene derivatives, the lack of specific studies on this compound means that detailed protocols, reaction yields, and the full scope of these derivatizations remain an area for future investigation.

Advanced Analytical Methodologies for the Characterization of Ethyl 5 Oxo 5 3 Thienyl Valerate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 5-oxo-5-(3-thienyl)valerate. It provides detailed information about the chemical environment of individual atoms.

Elucidation of Complex Spin Systems (2D NMR)

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon (¹³C) spectra of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms within the molecule.

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the connectivity within the ethyl group and the valerate (B167501) chain. An HSQC experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals. The HMBC spectrum is crucial as it shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the entire molecular structure, including the connection of the valerate chain to the thienyl ring. In a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, 2D NMR was used to confirm its structure. mdpi.com

Illustrative 2D NMR Data for this compound:

| Technique | Correlated Nuclei | Expected Information |

|---|---|---|

| COSY | ¹H-¹H | Shows coupling between adjacent protons in the ethyl and valerate moieties. |

| HSQC | ¹H-¹³C (one-bond) | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C (multi-bond) | Confirms the connectivity between the ethyl group, the valerate chain, and the thienyl ring. |

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the target compound can be calculated by comparing the integral of a specific resonance of the analyte with that of the standard. This technique is highly accurate and can also be used to monitor the progress of the reaction during its synthesis, providing real-time information on the consumption of reactants and the formation of the product.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. The molecular weight of this compound is 226.3 g/mol . riekemetals.com An HRMS analysis of a similar compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, yielded a measured m/z of 435.1545 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 435.1526, confirming its elemental formula. mdpi.com For this compound (C₁₁H₁₄O₃S), a similar level of accuracy would be expected.

Illustrative HRMS Data for this compound:

| Ion | Calculated m/z | Measured m/z | Elemental Formula |

|---|---|---|---|

| [M+H]⁺ | 227.0736 | (Hypothetical) 227.0734 | C₁₁H₁₅O₃S |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure by revealing its fragmentation pathways. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the valerate chain, and fragmentation of the thienyl ring. For instance, in a related molecule, Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate, major fragments observed included the loss of ethanol (B145695) and the formation of the thiomorpholinomethyl phenyl ion.

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 227.0736):

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 181.0423 | [M+H - C₂H₅OH]⁺ |

| 111.0056 | [C₅H₃OS]⁺ (3-thienoyl cation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) spectroscopy of this compound would show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and the ester groups. The C-O stretching of the ester and the characteristic vibrations of the thienyl ring would also be observable.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, while C=O stretching is strong in the IR spectrum, C-S and C=C stretching vibrations of the thiophene (B33073) ring might be more prominent in the Raman spectrum. The combined use of both techniques allows for a more complete picture of the functional groups present in the molecule. Studies on related compounds have utilized both IR and Raman spectroscopy for structural confirmation. researchgate.net

Illustrative Vibrational Spectroscopy Data for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1685 | ~1685 |

| C=O (Ester) | Stretching | ~1735 | ~1735 |

| C-O (Ester) | Stretching | ~1250-1100 | Weak |

| C-H (Aliphatic) | Stretching | ~2980-2850 | ~2980-2850 |

| C=C (Thiophene) | Stretching | ~1600-1400 | Strong |

Detailed Band Assignment and Structural Correlation

The infrared spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific bond vibration. The assignment of these bands to their respective functional groups allows for the unequivocal confirmation of the compound's structure.

Key functional groups and their expected vibrational frequencies include the ester and ketone carbonyl (C=O) groups, the carbon-oxygen (C-O) single bonds of the ester, the carbon-sulfur (C-S) bond within the thienyl ring, and the various carbon-hydrogen (C-H) bonds.

The carbonyl stretching vibrations are particularly informative. The ketone C=O stretch is typically observed in the region of 1680-1700 cm⁻¹, while the ester C=O stretch appears at a higher frequency, generally between 1735-1750 cm⁻¹. This difference in frequency arises from the electronic environment of the carbonyl groups. The ester carbonyl is influenced by the electron-donating oxygen atom, which increases the bond order and shifts the absorption to a higher wavenumber.

The presence of two strong C-O stretching bands is also characteristic of the ester functional group, often referred to as the "Rule of Three" in conjunction with the C=O stretch. spectroscopyonline.com These bands, typically found around 1200 cm⁻¹ and 1100 cm⁻¹, correspond to the C-C-O and O-C-C asymmetric stretching vibrations, respectively. spectroscopyonline.com

The thienyl group presents its own set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov The C-S stretching vibration, which is characteristic of the thiophene ring, is generally weaker and can be found in the fingerprint region of the spectrum.

A detailed, albeit theoretical, assignment of the principal vibrational bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| C-H Stretch | Thienyl Ring | 3100-3000 |

| C-H Stretch | Aliphatic Chain | 2980-2850 |

| C=O Stretch | Ester | ~1735 |

| C=O Stretch | Ketone | ~1685 |

| C=C Stretch | Thienyl Ring | 1600-1400 |

| C-O-C Asymmetric Stretch | Ester | ~1250 |

| C-O-C Symmetric Stretch | Ester | ~1100 |

| C-S Stretch | Thienyl Ring | 750-650 |

This table is based on established group frequencies and data from structurally related molecules. Precise values would require experimental data.

Conformational Insights from Vibrational Spectra

Beyond simple structural confirmation, vibrational spectroscopy can offer insights into the conformational preferences of flexible molecules like this compound. The aliphatic valerate chain can adopt various conformations due to rotation around its single bonds. These different spatial arrangements, or conformers, can lead to subtle shifts in the vibrational frequencies.

For instance, studies on similar valerate-containing compounds have shown that changes in the dihedral angles of the valerate chain can be correlated with modifications in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). nih.gov By comparing experimentally obtained spectra with those predicted for different conformers using computational methods such as Density Functional Theory (DFT), it is possible to deduce the most stable conformation of the molecule in a given state (e.g., solid, solution). This combined experimental and theoretical approach provides a powerful tool for understanding the three-dimensional structure and flexibility of this compound.

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its potential impurities.

Optimization of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. The development of a robust HPLC method involves the careful optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for a molecule of this polarity. The nonpolar stationary phase interacts with the nonpolar parts of the molecule, allowing for separation based on hydrophobicity.

Mobile Phase Composition: The mobile phase in reversed-phase HPLC usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The ratio of these solvents is adjusted to control the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time, while a lower proportion will increase it. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Detection: A UV detector is commonly used for the detection of this compound, as the thienyl ring and carbonyl groups are chromophores that absorb UV light. The selection of an appropriate wavelength, typically near the absorbance maximum of the analyte, is crucial for achieving high sensitivity.

A hypothetical optimized HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require experimental optimization.

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility due to its molecular weight, GC can be an excellent tool for the analysis of more volatile impurities or for the analysis of the compound after derivatization to a more volatile form.

Sample Preparation: For the analysis of non-volatile compounds by GC, a derivatization step is often necessary. For a ketone-containing compound like this compound, this could involve reaction with a silylating agent to convert the enol form to a more volatile trimethylsilyl (B98337) ether.

Column Selection: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is generally suitable for the separation of a wide range of organic molecules.

Temperature Programming: The temperature of the GC oven is typically programmed to increase during the analysis. This allows for the elution of compounds with a range of boiling points, with more volatile compounds eluting at lower temperatures and less volatile compounds eluting at higher temperatures.

Detection: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds in GC due to its high sensitivity and wide linear range. For structural confirmation, a mass spectrometer (MS) can be coupled to the GC, a technique known as GC-MS, which provides both retention time and mass spectral data for each separated component.

An illustrative set of GC conditions for the analysis of potential volatile impurities in a sample of this compound is provided below.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table represents a general GC method that would need to be tailored and validated for the specific impurities of interest.

Applications of Ethyl 5 Oxo 5 3 Thienyl Valerate As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Heterocyclic Compounds

The structure of Ethyl 5-oxo-5-(3-thienyl)valerate, which incorporates both a ketone and an ester functional group, alongside a thiophene (B33073) ring, theoretically makes it a plausible precursor for various heterocyclic systems.

The synthesis of pyridines and pyrimidines often involves the condensation of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source. For instance, the Hantzsch pyridine (B92270) synthesis utilizes a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.orgwikipedia.orgchemtube3d.com While no specific examples utilizing this compound in a Hantzsch-type reaction have been found, its β-keto ester-like character suggests potential applicability.

Similarly, the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea, is a common method for synthesizing dihydropyrimidinones. wikipedia.org The structural motifs within this compound could theoretically be adapted for such multicomponent reactions to yield thienyl-substituted pyrimidine (B1678525) derivatives. However, direct evidence of this application is not present in the surveyed literature.

The thiophene ring in this compound could serve as a foundation for the construction of fused thiophene systems, such as thieno[2,3-b]pyridines or thieno[2,3-d]pyrimidines. These scaffolds are of interest in medicinal chemistry. mdpi.comnih.gov Syntheses of such systems often start from functionalized thiophenes. For example, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which are versatile intermediates for fused systems. scielo.br While the starting material for a Gewald reaction is typically an α-methylene ketone, the reactivity of the keto group in this compound could potentially be harnessed for similar cyclization strategies. Research on the synthesis of various thieno[2,3-c]pyridines and pyrazolo[1,5-a]thieno[2,3-c]pyrimidines has been reported, but these syntheses start from different thiophene precursors. nih.govmdpi.com

Precursor for Complex Organic Molecules

The linear carbon chain and functional groups of this compound suggest its potential as a building block for more elaborate molecular architectures.

Polyketides are a large class of natural products characterized by a repeating β-hydroxycarbonyl or related functionality. The valerate (B167501) chain of this compound bears a resemblance to a polyketide precursor unit. Through sequential aldol (B89426) additions or Claisen condensations, this chain could theoretically be extended to create more complex polyketide-like structures. However, no specific studies demonstrating this application have been identified.

While many natural products contain thiophene moieties, and the synthesis of these products is an active area of research, the specific use of this compound as an intermediate in a published natural product total synthesis has not been found in the reviewed literature. Its potential would lie in its ability to introduce a C5 side chain attached to a 3-thienyl core.

Use in Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The functional groups present in this compound make it a candidate for participation in MCRs. As mentioned, variations of the Hantzsch and Biginelli reactions are prominent MCRs for pyridine and pyrimidine synthesis, respectively. wikipedia.orgwikipedia.org Other MCRs could potentially utilize the ketone and ester functionalities. Despite the theoretical potential, no specific examples of MCRs involving this compound are documented in the available scientific literature.

One-Pot Synthesis of Diversified Scaffolds

There is a lack of specific published research detailing the use of this compound in one-pot procedures for the construction of diverse molecular scaffolds. One-pot syntheses are highly valued in synthetic chemistry for their efficiency, as they allow for the formation of complex molecules in a single reaction vessel, thereby saving time, reagents, and reducing waste. The bifunctional nature of this compound, possessing both a ketone and an ester group, theoretically permits its participation in sequential reactions to form various heterocyclic systems such as pyridines, pyrimidines, or fused ring systems. However, at present, there are no specific studies available that demonstrate these transformations starting from this particular valerate derivative.

Catalytic MCRs Involving the Oxo-Valerate Moiety

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the combination of three or more reactants in a single operation to generate complex products. The oxo-valerate moiety of this compound would be an ideal component for well-known MCRs such as the Biginelli or Hantzsch reactions, which typically employ β-ketoesters. These reactions could potentially lead to the synthesis of novel dihydropyrimidinones or dihydropyridines bearing a 3-thienyl substituent, which are of interest in medicinal chemistry.

Despite this potential, a thorough search of the scientific literature did not yield any specific examples of catalytic MCRs where this compound is explicitly used as a reactant. Consequently, there is no available data on reaction conditions, catalysts, or the specific scaffolds that could be synthesized from this starting material via catalytic MCRs. The development of such reactions would be a valuable contribution to the field of heterocyclic chemistry.

Conclusion and Future Research Directions in Ethyl 5 Oxo 5 3 Thienyl Valerate Chemistry

Summary of Current Research Landscape

The current research landscape for Ethyl 5-oxo-5-(3-thienyl)valerate is primarily built upon the broader knowledge of thiophene (B33073) chemistry and the synthesis of keto esters. Thiophene and its derivatives are recognized for their diverse biological activities and applications in materials science, including organic electronics. mdpi.comnih.gov The synthesis of thiophenes has evolved from classical methods like the Paal-Knorr synthesis to modern, metal-catalyzed cross-coupling reactions. nih.govwikipedia.org Similarly, γ-keto esters are valuable synthetic intermediates, with established methods for their preparation, such as the hydration of alkynoates. nih.gov However, dedicated studies focusing specifically on this compound are not extensively documented, indicating that its unique properties and potential applications remain largely to be discovered. The existing research provides a strong foundation, but the specific combination of the 3-thienyl group and the ethyl valerate (B167501) chain presents unique chemical characteristics that warrant focused investigation.

Emerging Synthetic Strategies for Enhanced Efficiency

Future synthetic efforts towards this compound and its analogs are likely to focus on improving efficiency, regioselectivity, and functional group tolerance. Recent advances in the synthesis of functionalized thiophenes offer promising avenues. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Nickel- and palladium-catalyzed cross-coupling reactions are powerful tools for constructing thiophene-based molecules. rsc.org Direct arylation polymerization (DArP) is an emerging green and cost-effective method that avoids the pre-functionalization of starting materials. rsc.org These methods could be adapted for the efficient synthesis of the 3-thienyl ketone core of the target molecule.

Cyclization of Functionalized Alkynes: The cyclization of sulfur-containing alkyne substrates is a direct and atom-economical route to thiophene derivatives. mdpi.comnih.gov This strategy could be employed to construct the substituted thiophene ring with the required side chain for subsequent elaboration into the keto ester.

One-Pot and Multicomponent Reactions: To enhance efficiency and reduce waste, the development of one-pot or multicomponent reactions for the synthesis of thienyl keto esters is a key future direction. nih.gov Such strategies streamline the synthetic process by combining multiple steps into a single operation.

| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |

| Metal-Catalyzed Cross-Coupling | Utilizes transition metal catalysts (e.g., Pd, Ni) to form carbon-carbon and carbon-heteroatom bonds. | High efficiency and functional group tolerance for constructing the 3-thienyl ketone moiety. |

| Direct Arylation Polymerization (DArP) | A greener alternative to traditional cross-coupling that avoids pre-functionalization of substrates. | Reduced synthetic steps and waste generation. |

| Cyclization of Functionalized Alkynes | Formation of the thiophene ring from acyclic precursors containing sulfur and an alkyne. | Atom-economical and direct route to the core thiophene structure. |

| One-Pot and Multicomponent Reactions | Combining multiple reaction steps into a single synthetic operation. | Increased efficiency, reduced purification steps, and lower environmental impact. |

Unexplored Reactivity Pathways and Functional Group Interconversions

The bifunctional nature of this compound, with its ketone and ester groups, offers a rich playground for exploring novel reactivity. The thiophene ring itself is also amenable to various transformations. ub.edufiveable.mesolubilityofthings.comimperial.ac.ukvanderbilt.edu

Vicinal Difunctionalization: Recent developments in palladium/norbornene cooperative catalysis allow for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov Applying this to this compound could lead to novel polysubstituted derivatives with interesting properties.

Asymmetric Transformations: The ketone functionality is a prime target for asymmetric reduction or addition reactions to introduce chirality. Catalytic asymmetric functionalization and dearomatization of thiophenes are also emerging areas that could be applied to this molecule. rsc.org

Functional Group Interconversion: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The ketone can be transformed into an amine via reductive amination or converted to an alkene via a Wittig-type reaction. These interconversions would provide access to a diverse library of derivatives. ub.edufiveable.mesolubilityofthings.comimperial.ac.ukvanderbilt.edu

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rsc.org For this compound, these methods can accelerate the discovery and development process.

Predicting Physicochemical Properties: Machine and deep learning models can be trained to predict key properties of thiophene derivatives, such as density and other thermophysical characteristics, based on their molecular structure. nih.gov This can guide experimental work and material design.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the reactivity of different sites within the molecule. For instance, Fukui functions can identify the most reactive atoms for nucleophilic and electrophilic attack. researchgate.net

Virtual Screening for Biological Activity: Computational modeling can be used to screen for potential biological targets of this compound and its derivatives, helping to prioritize synthetic efforts in drug discovery programs. nih.gov

| Computational Approach | Application to this compound | Benefit |

| Machine Learning Models | Prediction of physicochemical properties (e.g., density, boiling point). | Rapidly estimates key properties without the need for extensive experimentation. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. | Provides insights into reactivity and guides the design of new reactions. |

| Virtual Screening | Identification of potential biological targets and prediction of binding affinities. | Accelerates the early stages of drug discovery by focusing on promising candidates. |

Design of Novel Scaffolds for Material Science and Catalysis

The thiophene moiety is a key building block in organic electronics, and the functional groups of this compound offer handles for creating novel materials. cmu.edugoogle.comresearchgate.netwiley.com

Organic Semiconductors: Thiophene-based materials are widely used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgcmu.edugoogle.comresearchgate.netwiley.com The valerate chain of the title compound could be modified to create side chains that influence the packing and electronic properties of resulting polymers or oligomers. acs.org

Functional Polymers: The ketone and ester functionalities can be used as points for polymerization or for grafting onto other polymer backbones, leading to materials with tailored properties. tdl.orgnih.gov

Heterogeneous Catalysts: Thiophene-functionalized metal-organic frameworks (MOFs) have shown promise as green heterogeneous catalysts. acs.org this compound could serve as a precursor for ligands to be incorporated into such catalytic systems.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Flow Synthesis: Flow chemistry offers numerous advantages for the synthesis of active pharmaceutical ingredients and other fine chemicals, including enhanced safety when handling reactive intermediates and improved control over reaction parameters. researchgate.net The synthesis of this compound and its derivatives could be adapted to flow processes, enabling on-demand production and facile scale-up.

Automated Synthesis Platforms: The modular nature of synthesizing derivatives through functional group interconversion makes this class of compounds well-suited for automated synthesis platforms. These systems can rapidly generate libraries of related compounds for screening in drug discovery or materials science applications.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are paramount in modern chemical research and development. mdpi.com Future work on this compound should prioritize sustainable practices.

Use of Greener Solvents and Catalysts: Research should focus on employing environmentally benign solvents, such as water or bio-based solvents, and developing catalyst systems that are recyclable and based on earth-abundant metals. acs.orgrsc.org